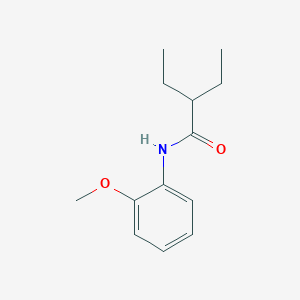
1-(2,6-dichlorobenzyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichlorobenzyl)-4-(2-fluorophenyl)piperazine, commonly known as DFDB, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.
作用機序
The mechanism of action of DFDB is not fully understood, but it is believed to involve the modulation of serotonin receptors and other neurotransmitter systems in the brain. DFDB has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and sleep. DFDB has also been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to a reduction in depressive and anxiety-like behaviors.
Biochemical and Physiological Effects
DFDB has been shown to have various biochemical and physiological effects in animal models and in vitro studies. DFDB has been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to a reduction in depressive and anxiety-like behaviors. DFDB has also been shown to have potent antitumor and anti-inflammatory effects in vitro and in vivo, and it has been shown to inhibit the growth of various pathogenic bacteria and viruses.
実験室実験の利点と制限
The advantages of using DFDB in lab experiments include its high potency and selectivity for serotonin receptors, its potential as a drug candidate for the treatment of various diseases, and its ability to modulate various neurotransmitter systems in the brain. The limitations of using DFDB in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and its high cost of synthesis.
将来の方向性
There are several future directions for the research on DFDB. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. Another direction is to develop new and more efficient synthesis methods for DFDB, in order to reduce its cost and increase its availability for research and clinical use. Finally, further studies are needed to investigate the safety and toxicity of DFDB, in order to ensure its potential as a safe and effective drug candidate for the treatment of various diseases.
合成法
DFDB can be synthesized by reacting 2,6-dichlorobenzyl chloride with 2-fluorophenylpiperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of DFDB as the final product.
科学的研究の応用
DFDB has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, DFDB has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. DFDB has also been studied for its potential anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In psychiatry, DFDB has been studied for its potential antidepressant and anxiolytic effects. In animal models of depression and anxiety, DFDB has been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to a reduction in depressive and anxiety-like behaviors.
In pharmacology, DFDB has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. DFDB has been shown to have potent antitumor and anti-inflammatory effects in vitro and in vivo, and it has also been shown to inhibit the growth of various pathogenic bacteria and viruses.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2/c18-14-4-3-5-15(19)13(14)12-21-8-10-22(11-9-21)17-7-2-1-6-16(17)20/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALYSHNFSQNFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)



![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)
